molecular formula C11H13N5O2S B12233556 N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine

N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine

Cat. No.: B12233556
M. Wt: 279.32 g/mol
InChI Key: CWZZJUMGGKVZEM-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiolane ring with a dioxo group, a pyrazolyl group, and a pyrimidinyl amine group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine typically involves the reaction of 3-aminothiolane with pyrazolyl and pyrimidinyl derivatives under specific conditions. The reaction is often catalyzed by strong bases such as potassium hydroxide (KOH) in aprotic solvents like ethanol or dimethylformamide (DMF) to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of solvent systems and reaction conditions to achieve high yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The pyrazolyl and pyrimidinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit protein tyrosine phosphatases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide
  • N-(1,1-dioxothiolan-3-yl)-2-(3-methoxyphenoxy)acetamide
  • N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide

Uniqueness

N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine stands out due to its unique combination of a thiolane ring with a dioxo group, a pyrazolyl group, and a pyrimidinyl amine group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13N5O2S

Molecular Weight

279.32 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C11H13N5O2S/c17-19(18)5-2-9(7-19)15-10-6-11(13-8-12-10)16-4-1-3-14-16/h1,3-4,6,8-9H,2,5,7H2,(H,12,13,15)

InChI Key

CWZZJUMGGKVZEM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

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